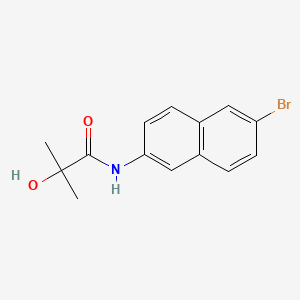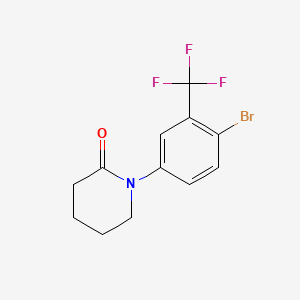
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide: is a synthetic organic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential applications. This compound features a bromonaphthalene moiety attached to a hydroxy-methylpropanamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring a consistent supply of high-purity N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of N-(6-Bromonaphthalen-2-YL)-2-oxo-2-methylpropanamide.
Reduction: Formation of N-(6-Naphthalen-2-YL)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of N-(6-Methoxynaphthalen-2-YL)-2-hydroxy-2-methylpropanamide
Aplicaciones Científicas De Investigación
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the hydroxy-methylpropanamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
- (6-Bromonaphthalen-2-yl)boronic acid
- (6-Bromonaphthalen-2-yl)methanesulfonamide
- (6-Bromonaphthalen-2-yl)methanol
Comparison: N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is unique due to the presence of both a bromonaphthalene moiety and a hydroxy-methylpropanamide group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group.
Propiedades
IUPAC Name |
N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHVOHWTOEQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681986 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-72-6 |
Source


|
| Record name | N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)












![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
